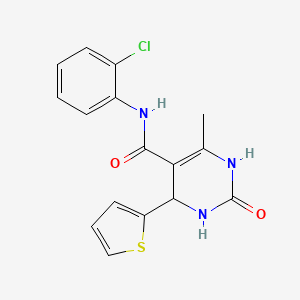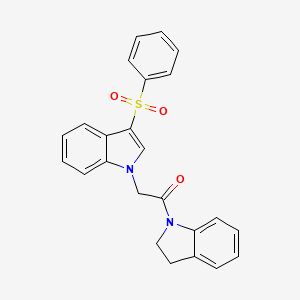![molecular formula C8H8N2OS2 B2720728 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-79-9](/img/structure/B2720728.png)
3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial and antitubercular activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of a series of novel compounds . The process was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core . Further characterization can be done using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds related to 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, showcasing significant antimicrobial activity. For instance, the compound synthesized from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate showed promising antimicrobial properties, which might be attributed to the unique structural features of these compounds. Such studies suggest potential applications in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Green Chemistry Approaches
The synthesis of pyrido[2,3-d]pyrimidine derivatives through a one-pot three-component approach underlines the importance of green chemistry. Utilizing HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions presents a significant step towards environmentally friendly chemical reactions. This method highlights the compound's role in promoting sustainable chemical processes with high yields and short reaction times (Mohsenimehr et al., 2014).
Anticancer Potential
A study focusing on the derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones revealed significant anticancer activity. These compounds, synthesized using ethyl 2-aminothiophene-3-carboxylates, showed cytotoxic effects on various cancer cell lines, including HT-29, MDA-MB-231, HeLa, and HepG2. Such findings open up avenues for further research into the anticancer potential of these compounds, suggesting they could be valuable in developing new therapeutic strategies (Mavrova et al., 2016).
Corrosion Inhibition
In the context of industrial applications, some pyrimidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These studies are crucial for understanding how these compounds can protect metals against corrosion in acidic environments, potentially leading to their application in various industries to enhance the longevity and durability of metal components (Abdelazim, Khaled, & Abdelshafy, 2021).
Zukünftige Richtungen
The future directions for the study of “3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their potential as antimicrobial and antitubercular agents . Additionally, their neuroprotective and anti-neuroinflammatory properties could also be explored .
Wirkmechanismus
Target of Action
Similar compounds have been found to target mycobacterium tuberculosis .
Mode of Action
Related compounds have been found to inhibit the cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .
Biochemical Pathways
Inhibition of cyt-bd, as seen with related compounds, would disrupt the energy metabolism of the bacteria .
Result of Action
Related compounds have shown significant antimycobacterial activity against mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGLIIOMJKXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)


![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)

![2,2-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2720654.png)

![3-{[5-(4-fluorophenyl)pyrimidin-2-yl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B2720660.png)
![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2720661.png)
![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)
![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)
![N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2720666.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)